molecular formula C16H18N2O2 B10864503 N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide

N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide

Cat. No.: B10864503
M. Wt: 270.33 g/mol
InChI Key: VWRSXKOQHXGEPC-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with a 3,5-dimethylphenyl group and a butynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide typically involves the reaction of 3,5-dimethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-YL]-2-butynamide involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications and industrial uses.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide

InChI

InChI=1S/C16H18N2O2/c1-4-5-15(19)17-14-6-7-18(16(14)20)13-9-11(2)8-12(3)10-13/h8-10,14H,6-7H2,1-3H3,(H,17,19)

InChI Key

VWRSXKOQHXGEPC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1CCN(C1=O)C2=CC(=CC(=C2)C)C

Origin of Product

United States

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